[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol
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Overview
Description
[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that contains both an oxazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The thiol group can be introduced via a nucleophilic substitution reaction using thiourea or other sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can produce a variety of substituted derivatives .
Scientific Research Applications
[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation and could vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and an oxazole ring, but with different substituents.
Benzo[d]thiazole-2-thiol: This compound contains a thiazole ring instead of an oxazole ring and has different chemical properties and applications.
Properties
Molecular Formula |
C10H8BrNOS |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2 |
InChI Key |
MWJPQBLUYSHTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CS)Br |
Origin of Product |
United States |
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